Isoquinoline-4-carbohydrazide

概要

説明

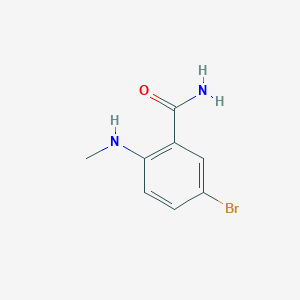

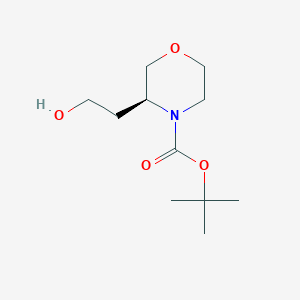

Isoquinoline-4-carbohydrazide, also known as 3-hydrazinylisoquinoline, is a chemical compound derived from isoquinoline. It is commonly found in nature and has been used in various industrial and biomedical applications. The molecular formula of Isoquinoline-4-carbohydrazide is C10H9N3O .

Synthesis Analysis

A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data . A copper/acid-catalyzed oxidative carbamoylation of various electron-deficient nitrogen heteroarenes with hydrazinecarboxamide hydrochlorides provides structurally diverse nitrogen-heteroaryl carboxamides .

Molecular Structure Analysis

Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Chemical Reactions Analysis

Isoquinoline is a weak tertiary base. Isoquinoline ring has been found to possess a wide range of biological and pharmacological activities like antimalarial, anti-HIV, insect growth retarding antitumor, antimicrobial, antileukmic antibacterial . The reaction mechanism of carboxylic group with 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ) under mild conditions .

Physical And Chemical Properties Analysis

Isoquinoline-4-carbohydrazide is a pale yellow solid . It is hygroscopic and has a molecular weight of 187.2 . Isoquinoline, a related compound, is a colourless liquid at room temperature, with a strong, somewhat unpleasant odour .

科学的研究の応用

Synthesis and Biological Activities

A series of novel compounds with isoquinoline derivatives, including isoquinoline-4-carbohydrazides, have been synthesized and shown to exhibit antimicrobial and antioxidant activities. These compounds demonstrate significant inhibition against various fungi and bacteria, suggesting their potential in developing new antimicrobial agents (Saundane, Verma, & Vijaykumar, 2013).

Therapeutic Potential in Cancer Research

Isoquinoline alkaloids, including isoquinoline-4-carbohydrazide derivatives, are being explored for their anticancer properties. Research indicates that these compounds interact with nucleic acids, and ongoing studies aim to understand their binding mechanisms, which could lead to new drug designs (Bhadra & Kumar, 2011).

Pharmaceutical Development

Isoquinoline analogs, including isoquinoline-4-carbohydrazide, are part of a structurally diverse class of compounds with a wide range of biological characteristics. They are important in the development of pharmaceuticals for treating various diseases such as tumors, respiratory diseases, infections, and cardiovascular diseases (Luo et al., 2020).

Mass Spectrometry and Drug Analysis

Isoquinoline-4-carbohydrazide derivatives have been studied in mass spectrometry, particularly for their role as drug candidates in treatments like prolylhydroxylase inhibition. These studies contribute to clinical, forensic, or doping control analysis (Thevis et al., 2008).

Synthesis of Medicinally Relevant Compounds

Research has developed strategies for functionalizing the carbocyclic core of the isoquinoline, leading to the synthesis of compounds including isoquinoline-4-carbohydrazide derivatives. These methods are important for creating medicinally relevant building blocks or natural products (Horváth et al., 2018).

Pharmacological Activities

Isoquinoline N-oxide alkaloids, which include isoquinoline-4-carbohydrazide derivatives, have shown significant antimicrobial, antibacterial, antitumor, and other activities. The study of these compounds and their structure-activity relationships points toward new possible applications in drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).

Molecular Design for Anti-HIV Agents

4-hydroxyquinoline-3-carbohydrazide derivatives, closely related to isoquinoline-4-carbohydrazide, have been synthesized and evaluated for anti-HIV activity. These compounds show promising results as potential anti-HIV agents, with moderate inhibitory properties against HIV-1 virus (Hajimahdi et al., 2013).

Safety And Hazards

将来の方向性

Quinoline and isoquinoline alkaloids have received considerable attention due to their potent biological activities demonstrated by in vitro and in vivo assays . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Owing to the array of information available on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

特性

IUPAC Name |

isoquinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-13-10(14)9-6-12-5-7-3-1-2-4-8(7)9/h1-6H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQUXWSLZSEQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700935 | |

| Record name | Isoquinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoquinoline-4-carbohydrazide | |

CAS RN |

885272-60-6 | |

| Record name | Isoquinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(2-Fluorophenyl)-5-hydroxy-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamido)acetic acid](/img/structure/B1395719.png)